1-(2-Methyl-benzyl)-1H-pyrazol-4-ol 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.: 1603517-86-7
VCID: VC2749289
InChI: InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
SMILES: CC1=CC=CC=C1CN2C=C(C=N2)O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol

CAS No.: 1603517-86-7

Cat. No.: VC2749289

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol - 1603517-86-7

Specification

CAS No. 1603517-86-7
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1-[(2-methylphenyl)methyl]pyrazol-4-ol
Standard InChI InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
Standard InChI Key ZJTNVEVMGIFPLU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=C(C=N2)O
Canonical SMILES CC1=CC=CC=C1CN2C=C(C=N2)O

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is characterized by a pyrazole ring with a hydroxyl group at position 4 and a 2-methylbenzyl substituent at position 1. Based on structural analysis of similar compounds, its molecular formula would be C11H12N2O, with a calculated molecular weight of approximately 188.23 g/mol.

The compound contains three key structural features that contribute to its chemical properties and potential biological activities:

  • A pyrazole ring with a hydroxyl group that can participate in hydrogen bonding

  • A benzyl group that provides lipophilicity and potential π-π interactions with biological targets

  • A methyl substituent on the benzyl group that enhances lipophilicity and may affect binding orientation

The 3D structure would likely show the methyl group of the benzyl moiety creating a slight steric effect that could influence the orientation of the molecule when interacting with biological targets.

PropertyExpected ValueJustification
Physical StateCrystalline solidCommon for similar pyrazole derivatives
Solubility in WaterLow to moderateDue to the hydrophobic benzyl group
Solubility in Organic SolventsHigh in DMSO, DMF, methanolBased on similar pyrazole-hydroxyl compounds
Melting Point140-170°C (estimated)Comparable to related pyrazole derivatives
Log P~2.0-2.5 (estimated)Due to balance of hydrophilic and lipophilic groups
pKa~8.5-9.5 (hydroxyl group)Based on similar pyrazole-4-ol compounds

The hydroxyl group at position 4 would likely exhibit acidic properties, allowing the compound to form salts with bases. This functional group also serves as a hydrogen bond donor and acceptor, which is significant for potential interactions with biological targets.

Synthesis Pathways

General Synthetic Routes

The synthesis of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol would typically follow established methods for similar pyrazole derivatives. Based on synthetic approaches used for related compounds, several potential routes can be proposed:

N-Alkylation Approach

One common synthetic pathway would involve the N-alkylation of pyrazol-4-ol with 2-methylbenzyl bromide or chloride under basic conditions:

  • Reaction of pyrazol-4-ol with a base (e.g., potassium carbonate or sodium hydride)

  • Addition of 2-methylbenzyl bromide/chloride

  • Reaction in an aprotic solvent such as DMF or acetone

  • Heating at 60-80°C for several hours

Cyclocondensation Approach

An alternative approach could involve cyclocondensation reactions:

  • Reaction of a suitable β-ketoester with 2-methylbenzyl hydrazine

  • Cyclization under acidic or basic conditions

  • Oxidation or direct formation of the hydroxyl group at position 4

Optimization and Purification

The synthesis would likely require optimization of reaction conditions to improve yield and selectivity. Purification methods would typically include:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • HPLC purification for analytical grade material

These purification steps would be crucial for obtaining the compound with high purity for biological testing and characterization.

Applications in Research and Industry

Drug Development

The potential biological activities of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol make it relevant for pharmaceutical research and development:

  • As a lead compound for developing novel antimicrobial agents, particularly against resistant strains

  • In anticancer drug discovery programs, especially targeting pathways involved in cellular proliferation and survival

  • For development of anti-inflammatory drugs with potentially fewer side effects than current therapies

The compound could serve as a scaffold for medicinal chemistry optimization, where various modifications could be made to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Intermediate

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol could function as a valuable synthetic intermediate in the preparation of more complex molecules:

  • The hydroxyl group provides a convenient handle for further functionalization

  • The pyrazole ring can participate in various coupling reactions

  • The compound could serve as a building block for the synthesis of compound libraries for high-throughput screening

Agricultural Applications

Based on the properties of similar pyrazole derivatives, 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol might have applications in agrochemical research:

  • Development of novel pesticides or herbicides

  • Creation of plant growth regulators

  • Research into crop protection agents

The compound's potential antimicrobial properties could be particularly relevant for controlling plant pathogens.

Analytical Characterization

Spectroscopic Analysis

The structure of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol would typically be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals would include:

¹H NMR (predicted):

  • Singlet at approximately δ 2.2-2.3 ppm (3H) for the methyl group

  • Singlet at approximately δ 5.0-5.1 ppm (2H) for the benzylic CH₂

  • Doublet at approximately δ 7.1-7.3 ppm (1H) for the C3-H of pyrazole

  • Multiplet at approximately δ 7.1-7.3 ppm (4H) for aromatic protons

  • Singlet at approximately δ 7.4-7.5 ppm (1H) for the C5-H of pyrazole

  • Broad singlet at approximately δ 9.5-10.5 ppm (1H) for the hydroxyl group

¹³C NMR (predicted):

  • Signal at approximately δ 19-20 ppm for the methyl carbon

  • Signal at approximately δ 53-55 ppm for the benzylic CH₂

  • Signals at approximately δ 114-140 ppm for aromatic and pyrazole carbons

  • Signal at approximately δ 155-160 ppm for the C4 carbon attached to the hydroxyl group

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak at m/z 188 [M]⁺

  • Fragment at m/z 105 corresponding to the 2-methylbenzyl cation

  • Fragment at m/z 84 corresponding to the pyrazol-4-ol moiety

Infrared Spectroscopy

Key IR bands would likely include:

  • OH stretching at 3300-3500 cm⁻¹

  • C-H stretching at 2900-3000 cm⁻¹

  • C=N stretching at 1550-1650 cm⁻¹

  • C=C stretching at 1450-1500 cm⁻¹

  • C-O stretching at 1200-1300 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for assessing the purity of synthesized 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol:

Analytical MethodExpected ConditionsPurpose
Reverse-phase HPLCC18 column, methanol/water gradientPurity assessment and quantification
TLCSilica gel, ethyl acetate/hexane systemsReaction monitoring and purification guidance
GC-MSDB-5 column, temperature programStructural confirmation and impurity profiling

These analytical methods would provide complementary information about the identity and purity of the synthesized compound.

Comparison with Similar Compounds

Structural Comparison

It is valuable to compare 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol with structurally related compounds to understand potential structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-olAdditional fluorine at position 4 of benzylEnhanced lipophilicity and metabolic stability
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-olTrifluoromethyl instead of methyl groupIncreased lipophilicity and altered electronic properties
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-olAdditional methyl groups at positions 3 and 5 of pyrazoleModified interaction with biological targets
1-Benzyl-1H-pyrazol-4-olNo methyl substitution on benzylReduced lipophilicity and potentially different binding orientation

The position and nature of substituents on both the benzyl and pyrazole moieties can significantly affect the biological properties of these compounds. The 2-methyl substitution on the benzyl group in 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol may provide unique spatial orientation that influences receptor binding and biological activity.

Biological Activity Comparison

Based on research with similar compounds, the following comparison of biological activities can be made:

CompoundAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
1-(2-Methyl-benzyl)-1H-pyrazol-4-olPotentially moderate to highLikely active against select cancer cell linesExpected moderate activity
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-olEnhanced due to fluorinePotentially enhancedSimilar to parent compound
1-(2-Trifluoromethyl-benzyl)-1H-pyrazol-4-olEnhanced due to trifluoromethyl groupPotentially significantPotentially enhanced
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-olActivity modified by additional methyl groupsKnown activity against pancreatic cancer cellsModified by additional substituents

These comparisons suggest that 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol would likely have biological activities intermediate between the unsubstituted benzyl analog and the more heavily substituted derivatives.

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